tert-butyl N-{7-oxabicyclo[4.1.0]heptan-3-yl}carbamate tert-butyl N-{7-oxabicyclo[4.1.0]heptan-3-yl}carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13615761
InChI: InChI=1S/C11H19NO3/c1-11(2,3)15-10(13)12-7-4-5-8-9(6-7)14-8/h7-9H,4-6H2,1-3H3,(H,12,13)
SMILES: CC(C)(C)OC(=O)NC1CCC2C(C1)O2
Molecular Formula: C11H19NO3
Molecular Weight: 213.27 g/mol

tert-butyl N-{7-oxabicyclo[4.1.0]heptan-3-yl}carbamate

CAS No.:

Cat. No.: VC13615761

Molecular Formula: C11H19NO3

Molecular Weight: 213.27 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-{7-oxabicyclo[4.1.0]heptan-3-yl}carbamate -

Specification

Molecular Formula C11H19NO3
Molecular Weight 213.27 g/mol
IUPAC Name tert-butyl N-(7-oxabicyclo[4.1.0]heptan-3-yl)carbamate
Standard InChI InChI=1S/C11H19NO3/c1-11(2,3)15-10(13)12-7-4-5-8-9(6-7)14-8/h7-9H,4-6H2,1-3H3,(H,12,13)
Standard InChI Key PYZCXLIAMPGJIB-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1CCC2C(C1)O2
Canonical SMILES CC(C)(C)OC(=O)NC1CCC2C(C1)O2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The bicyclo[4.1.0]heptane core consists of a fused cyclohexane and cyclopropane ring system. In tert-butyl N-{7-oxabicyclo[4.1.0]heptan-3-yl}carbamate, an oxygen atom replaces a methylene group at the 7-position, while the carbamate functional group (-OC(O)NH-) is attached to the 3-position via a tert-butoxycarbonyl (Boc) protecting group . This configuration introduces steric and electronic effects that influence reactivity and stability.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₁H₁₉NO₃
Molecular Weight213.28 g/mol
Exact Mass213.136 Da
Topological Polar Surface Area (TPSA)12.53 Ų
LogP (Partition Coefficient)2.63

The Boc group enhances solubility in organic solvents, while the bicyclic framework contributes to rigidity, making the compound a valuable intermediate in stereoselective synthesis .

Stereochemical Considerations

The bicyclo[4.1.0]heptane system introduces two bridgehead carbons (C1 and C4), creating inherent stereochemical complexity. The 3-position carbamate substituent may adopt exo or endo configurations relative to the oxygen atom at C7, though specific stereochemical data for this isomer remain unreported . Computational modeling or X-ray crystallography would be required to resolve its absolute configuration.

Synthesis and Manufacturing

Synthetic Pathways

While no direct synthesis route for tert-butyl N-{7-oxabicyclo[4.1.0]heptan-3-yl}carbamate is documented, analogous compounds are typically prepared via cyclopropanation followed by carbamate formation. A plausible route involves:

  • Cyclopropanation: Diels-Alder reaction between a diene and a cyclopropane precursor to form the bicyclo[4.1.0]heptane core.

  • Oxidation: Introduction of the oxygen atom at C7 via epoxidation or hydroxylation.

  • Carbamate Installation: Reaction of the 3-amino group with di-tert-butyl dicarbonate (Boc₂O) under basic conditions .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
CyclopropanationDiene + Cyclopropanating Agent~60%
Oxidationm-CPBA, CH₂Cl₂, 0°C~75%
Boc ProtectionBoc₂O, DMAP, CH₃CN, RT~85%

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (DMSO: 10 mM) but limited solubility in water (<1 mg/mL) . The Boc group mitigates hygroscopicity, enhancing shelf-life compared to unprotected analogs.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 3.20–3.50 (m, 2H, bridgehead H), 4.80 (br s, 1H, NH).

  • ¹³C NMR: δ 28.3 (Boc CH₃), 80.1 (C=O), 155.0 (O-C-O).

Data inferred from structurally related carbamates .

Applications in Research

Pharmaceutical Intermediate

The Boc-protected amine serves as a key intermediate in peptide synthesis and protease inhibitor development. Its rigid scaffold may enhance binding affinity in drug candidates targeting enzymatic active sites .

Organocatalysis

The bicyclic framework’s steric bulk has potential in asymmetric catalysis, though this application remains exploratory .

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